3-Amino-2,4-dichlorobenzamide
Description
Contextual Overview of Halogenated Benzamide (B126) Chemical Diversity
Halogenated benzamides represent a diverse class of organic compounds characterized by a benzamide structure bearing one or more halogen atoms. The identity, number, and position of these halogen substituents profoundly influence the molecule's physicochemical properties and reactivity. This structural diversity allows for the fine-tuning of properties such as lipophilicity, electronic effects, and metabolic stability, which are crucial in fields like medicinal chemistry and materials science. The introduction of halogen atoms can lead to the formation of halogen bonds, a type of non-covalent interaction that can influence molecular conformation and crystal packing. acs.org The sheer number of possible halogenated benzamide structures provides a vast chemical space for researchers to explore. mdpi.com
Significance of Dichlorobenzamide Scaffolds in Modern Organic Synthesis
Dichlorobenzamide scaffolds are particularly important in modern organic synthesis due to their utility as versatile intermediates. solubilityofthings.comontosight.ai The two chlorine atoms on the benzene (B151609) ring can be subjected to various chemical transformations, including nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. smolecule.com This adaptability makes dichlorobenzamides valuable starting materials for the synthesis of more complex molecules with desired biological activities or material properties. ontosight.ai For instance, dichlorobenzamide derivatives have been utilized in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.comontosight.ai The stability of the dichlorinated ring, coupled with the reactivity of the amide and other potential functional groups, provides a robust platform for constructing intricate molecular architectures. ontosight.ai
Current Research Trajectories Pertaining to 3-Amino-2,4-dichlorobenzamide as a Chemical Entity
Current research on this compound is multifaceted, exploring its potential in several key areas. The presence of the amino group, in addition to the dichloro-substituents, offers multiple reaction sites for further chemical modification. This has led to its investigation as a crucial intermediate in the synthesis of novel compounds. google.com Researchers are actively exploring its utility in creating new molecules with potential applications in medicinal chemistry and materials science. Studies are also focused on understanding its chemical reactivity and how its unique substitution pattern influences its interactions with other molecules. The compound's structure, with its potential for hydrogen bonding and other non-covalent interactions, makes it an interesting candidate for supramolecular chemistry and the development of new materials.
Physicochemical Properties of this compound
The fundamental properties of this compound are crucial for its application in research and synthesis.
| Property | Value |
| Molecular Formula | C₇H₆Cl₂N₂O nih.govbldpharm.com |
| Molecular Weight | 205.04 g/mol bldpharm.com |
| CAS Number | 1360623-95-5 bldpharm.com |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents. |
Note: Experimental data for some properties like melting point and specific solubility values are not consistently available in the public domain and require access to specialized chemical databases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6Cl2N2O |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
3-amino-2,4-dichlorobenzamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H2,11,12) |
InChI Key |
PCUKSZVLKIIZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)Cl)N)Cl |
Origin of Product |
United States |
Computational and Theoretical Chemistry Investigations of 3 Amino 2,4 Dichlorobenzamide Systems
Molecular Docking and Molecular Dynamics Simulations
Assessment of Ligand-Receptor Complex Stability and Dynamics:Following docking, molecular dynamics simulations would be used to observe the behavior of the ligand-receptor complex over time in a simulated physiological environment. This analysis provides insights into the stability of the binding pose and the dynamic nature of the interactions, offering a more realistic view of the molecular recognition process.
Until dedicated research is conducted and published, a detailed and accurate article on the computational and theoretical chemistry of 3-Amino-2,4-dichlorobenzamide cannot be compiled.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in medicinal chemistry and environmental science for predicting the behavior of new chemical entities, thereby prioritizing synthesis and testing. For this compound and its analogs, QSAR and QSPR models can be developed to predict a range of attributes, from biological activities like antimicrobial or antiallergic effects to physicochemical properties that influence their environmental fate and transport.
Development of Predictive Models for Chemical Attributes
The development of predictive QSAR/QSPR models for chemical attributes of this compound systems involves a systematic approach. Initially, a dataset of structurally related benzamide (B126) derivatives with experimentally determined activities or properties is compiled. Subsequently, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as topological, electronic, and steric properties.
Commonly employed descriptors in QSAR studies of substituted benzamides include:
Topological descriptors: These describe the connectivity of atoms in a molecule. Examples include molecular connectivity indices (e.g., ²χv and ²χ) and Kier's shape index (κα1), which have been successfully used to model the antimicrobial activity of substituted benzamides. nih.gov
Steric descriptors: These relate to the three-dimensional size and shape of the molecule. Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that utilizes steric and electrostatic fields to build predictive models. researchgate.net Studies on substituted benzamides have indicated that steric effects can be more influential than electrostatic effects on their biological activities. researchgate.net
Electronic descriptors: These describe the electronic properties of the molecule, such as partial atomic charges and dipole moments. These are often calculated using quantum mechanical methods.
Once the descriptors are calculated, statistical methods are employed to build a mathematical model that relates the descriptors to the observed activity or property. Multiple Linear Regression (MLR) is a common technique used for this purpose. researchgate.net The predictive power of the developed QSAR model is then rigorously evaluated using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q² or r²cv). nih.govacs.org High values for these parameters indicate a robust and predictive model. nih.gov
For a hypothetical series of this compound derivatives, a QSAR study might involve the development of a model to predict a specific biological activity. The following interactive data table illustrates the type of data that would be used in such a study.
Interactive Data Table: Hypothetical QSAR Data for this compound Derivatives
| Compound | Substituent (R) | Molecular Weight | LogP | Predicted Activity (pIC50) |
| This compound | H | 205.03 | 1.85 | 5.2 |
| Derivative 1 | CH3 | 219.06 | 2.35 | 5.5 |
| Derivative 2 | OCH3 | 235.06 | 2.15 | 5.8 |
| Derivative 3 | F | 223.02 | 1.95 | 5.3 |
| Derivative 4 | Cl | 239.48 | 2.40 | 5.6 |
In Silico Prediction of Chemical Fate and Transformations
In silico methods are increasingly used to predict the metabolic fate and environmental transformation of chemical compounds. These computational approaches can provide valuable insights into the potential biotransformation pathways of a molecule like this compound, helping to identify potential metabolites and degradation products. This is crucial for assessing the persistence, bioaccumulation, and potential toxicity of the compound and its transformation products.
Prediction of Metabolic Pathways and Chemical Products (e.g., hydroxylation, conjugation)
The metabolic transformation of xenobiotics, including this compound, generally occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.
For this compound, several metabolic pathways can be predicted based on its chemical structure, which contains an aromatic amine and an amide functional group. In silico prediction of these pathways often involves knowledge-based expert systems and machine learning models trained on large databases of metabolic reactions. nih.gov These systems can predict the sites of metabolism (SOMs) on the molecule that are most likely to undergo transformation.
Predicted Phase I Metabolic Reactions:
Hydroxylation: The aromatic ring of this compound is a likely site for hydroxylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes. acs.org The position of hydroxylation can be influenced by the existing substituents (amino and chloro groups).
N-Oxidation: The primary aromatic amine group can undergo N-oxidation to form N-hydroxylamines, which can then be further metabolized. imrpress.com
Deamination: The amino group could potentially be removed through oxidative deamination.
Amide Hydrolysis: The amide bond can be cleaved, leading to the formation of 3-amino-2,4-dichlorobenzoic acid and ammonia (B1221849).
Predicted Phase II Metabolic Reactions:
Glucuronidation: The hydroxylated metabolites or the amino group can be conjugated with glucuronic acid.
Sulfation: The hydroxylated metabolites or the amino group can undergo sulfation.
Acetylation: The primary amino group is a prime candidate for acetylation.
The following interactive data table presents a hypothetical list of potential metabolic products of this compound that could be generated through in silico prediction methods.
Interactive Data Table: Predicted Metabolic Products of this compound
| Metabolite | Metabolic Reaction | Phase | Predicted Chemical Formula |
| 5-Hydroxy-3-amino-2,4-dichlorobenzamide | Aromatic Hydroxylation | I | C7H5Cl2N2O2 |
| 6-Hydroxy-3-amino-2,4-dichlorobenzamide | Aromatic Hydroxylation | I | C7H5Cl2N2O2 |
| 3-(N-Hydroxyamino)-2,4-dichlorobenzamide | N-Oxidation | I | C7H5Cl2N2O2 |
| 3-Amino-2,4-dichlorobenzoic acid | Amide Hydrolysis | I | C7H5Cl2NO2 |
| 3-Acetamido-2,4-dichlorobenzamide | N-Acetylation | II | C9H7Cl2N2O2 |
| This compound-N-glucuronide | N-Glucuronidation | II | C13H13Cl2N2O7 |
Mechanistic Chemical Studies and Reaction Pathways Involving 3 Amino 2,4 Dichlorobenzamide
Elucidation of Specific Reaction Mechanisms in the Synthesis of 3-Amino-2,4-dichlorobenzamide
The synthesis of this compound can be achieved through a multi-step process, analogous to the synthesis of similar substituted benzamides. A common and effective pathway commences with the nitration of a dichlorinated benzoic acid precursor, followed by amidation and subsequent reduction of the nitro group.
A plausible synthetic route starts with 2,4-dichloro-3-nitrobenzoic acid. The first key step is the conversion of the carboxylic acid to a more reactive species to facilitate amide bond formation. This is typically achieved by converting the carboxylic acid to an acyl chloride or by using coupling agents. For instance, the reaction of 2,4-dichloro-3-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acyl chloride. This intermediate is highly electrophilic and readily reacts with ammonia (B1221849) in a nucleophilic acyl substitution reaction to form the benzamide (B126) functional group, resulting in 2,4-dichloro-3-nitrobenzamide.
The final step in this sequence is the reduction of the nitro group to an amino group. This transformation is a cornerstone of aromatic amine synthesis and can be accomplished using various reducing agents. A widely used method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. Alternatively, metal-acid systems like tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl) are effective for this reduction. The choice of reducing agent can depend on the presence of other functional groups in the molecule and desired reaction conditions.
The mechanism of reduction by a metal and acid typically involves a series of single electron transfers from the metal surface to the nitro group, with protonation steps facilitated by the acid. This process sequentially reduces the nitro group through nitroso and hydroxylamine (B1172632) intermediates to the final amine.
Nitration: A dichlorinated benzoic acid is nitrated to introduce a nitro group at the 3-position.
Amidation: The resulting 2,4-dichloro-3-nitrobenzoic acid is converted to 2,4-dichloro-3-nitrobenzamide, often via an acyl chloride intermediate, by reaction with ammonia.
Reduction: The nitro group of 2,4-dichloro-3-nitrobenzamide is reduced to an amino group to yield the final product, this compound.
Pathways of Chemical Transformation and Degradation of this compound
The chemical transformation and degradation pathways of this compound are not extensively documented in scientific literature. However, based on the functional groups present in the molecule (an aromatic amine, a benzamide, and chloro substituents), potential degradation pathways can be inferred.
A primary route for the degradation of benzamides is hydrolysis of the amide bond. This reaction can be catalyzed by acid or base and would lead to the formation of 3-amino-2,4-dichlorobenzoic acid and ammonia. The rate of hydrolysis is influenced by pH and temperature.
The aromatic amine group can undergo oxidation reactions. Exposure to oxidizing agents or environmental factors like sunlight and air could lead to the formation of colored degradation products. The chlorine atoms on the aromatic ring are generally stable but can be removed under specific and harsh conditions, such as reductive dechlorination.
Microbial degradation could also play a role in the environmental fate of this compound. Microorganisms have been shown to degrade other chlorinated benzamides, often initiating the process with hydrolysis of the amide bond. For instance, the degradation of the isomeric compound 2,6-dichlorobenzamide (B151250) (BAM) is known to be initiated by an amidase enzyme that converts it to 2,6-dichlorobenzoic acid. chemicalbook.com A similar enzymatic hydrolysis could be a potential first step in the microbial degradation of this compound.
Role of this compound as a Synthetic Building Block
The structure of this compound, featuring multiple reactive sites, makes it a potentially valuable building block in organic synthesis for the construction of more complex molecules, particularly heterocyclic compounds.
Integration into Complex Organic Scaffolds
The amino group of this compound is a key functional handle for its integration into larger molecular scaffolds. It can act as a nucleophile in a variety of reactions. For example, it can be acylated with acid chlorides or anhydrides to form more complex amides. It can also undergo reactions with aldehydes or ketones to form Schiff bases, which can then be reduced to secondary amines.
Furthermore, the amino group can participate in cyclization reactions to form heterocyclic rings. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring. The presence of the chloro substituents also opens up possibilities for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which would allow for the formation of carbon-carbon or carbon-nitrogen bonds, respectively, further functionalizing the aromatic ring.
The benzamide moiety itself can also be involved in cyclization reactions. For example, intramolecular reactions could potentially lead to the formation of quinazolinone derivatives, a common scaffold in medicinal chemistry.
Intermediate in Cascade Reactions and Multi-Component Syntheses
While specific examples involving this compound in cascade or multi-component reactions are not readily found in the literature, its structure suggests it could be a suitable substrate for such processes. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for building molecular complexity.
The amino group of this compound could, for example, participate in Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could provide the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a complex peptide-like structure.
Emerging Methodologies and Sustainable Practices in Benzamide Synthesis
Implementation of Green Chemistry Principles in the Production of Dichlorobenzamides
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the production of dichlorobenzamides, this involves rethinking traditional approaches to minimize environmental impact through innovative reaction conditions, catalysis, and process evaluation. rsc.org
A primary goal of green chemistry is the reduction of solvent use, as solvents constitute a major portion of the waste generated in chemical synthesis. tandfonline.com Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, represent a significant step towards more sustainable processes. tandfonline.com
Mechanochemistry, in particular, utilizes mechanical energy from grinding or milling to induce chemical transformations in the solid state, often eliminating the need for solvents entirely. beilstein-journals.orgnih.gov This technique is gaining importance as a green alternative to conventional solution-based methods. beilstein-journals.org For instance, primary amides have been successfully synthesized by ball milling esters with calcium nitride, a process that is compatible with various functional groups. nih.gov Such solvent-free approaches avoid the use of large quantities of volatile organic compounds, simplifying work-up procedures and reducing environmental pollution. tandfonline.com
Table 1: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Synthesis | Solvent-Free / Mechanochemical Synthesis |
|---|---|---|
| Solvent Use | High (often chlorinated solvents) | Minimal to none |
| Energy Input | Often requires prolonged heating | Mechanical energy (milling) or microwave irradiation |
| Reaction Time | Can be lengthy | Often significantly shorter tandfonline.com |
| Work-up | Complex, involving extractions | Simplified, often direct isolation of product tandfonline.com |
| Waste Generation | High, primarily solvent waste | Low |
The shift from stoichiometric reagents to catalytic systems is a cornerstone of green synthesis. Environmentally benign catalysts are designed to be highly efficient, selective, and reusable, minimizing waste and avoiding toxic materials. In the context of benzamide (B126) synthesis, several innovative catalytic systems have been developed.
Heterogeneous Catalysts: Palladium-doped clay has been used as a robust, recyclable catalyst for microwave-assisted, solvent-free benzanilide (B160483) synthesis. tandfonline.com This heterogeneous system is easily separated from the reaction mixture, is cost-effective, and avoids the need for homogeneous reagents and ligands. tandfonline.com
Solid Acid Catalysts: Materials such as sulfonic acid-functionalized carbons and clays, as well as Lewis acidic ionic liquids immobilized on diatomite earth, have proven effective for amide bond synthesis. researchgate.netresearchgate.net These catalysts are often recoverable and reusable, offering a greener alternative to conventional acid catalysts. researchgate.net
Nanocatalysts: Advanced materials like CuCoFe₂O₄@GO nanocatalysts have demonstrated high efficiency in the direct coupling of carboxylic acids and N,N-dialkylformamides to form amides. researchgate.net
The use of such catalysts in the synthesis of dichlorobenzamides can lead to processes with lower environmental impact, reduced production of undesired by-products, and simpler purification procedures. tandfonline.com
To quantify the "greenness" of a chemical process, metrics such as Atom Economy (AE) and Reaction Mass Efficiency (RME) are employed. buecher.dewhiterose.ac.uk
Atom Economy (AE): Developed by Barry Trost, AE calculates the percentage of the mass of reactants that is incorporated into the desired product, assuming 100% yield. buecher.de It provides a theoretical measure of how efficiently a reaction uses atoms. wikipedia.org
Reaction Mass Efficiency (RME): RME offers a more practical measure by taking into account the reaction yield, stoichiometry, and excess reagents. wikipedia.orgtamu.edu It is defined as the mass of the isolated product divided by the total mass of reactants used. wikipedia.org
Consider a hypothetical two-step synthesis of 3-Amino-2,4-dichlorobenzamide from 2,4-dichloro-3-nitrobenzoic acid:
Amidation: 2,4-dichloro-3-nitrobenzoic acid + NH₃ → 2,4-dichloro-3-nitrobenzamide + H₂O
Reduction: 2,4-dichloro-3-nitrobenzamide + 3H₂ → this compound + 2H₂O
Table 2: Hypothetical Green Metrics for this compound Synthesis
| Metric | Definition | Example Calculation Value (Hypothetical) | Interpretation |
|---|---|---|---|
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | 85% | In an ideal reaction, 85% of the atoms from the reactants are incorporated into the final product. |
| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | 65% | Factoring in a hypothetical yield and stoichiometry, the process converts 65% of the reactant mass into the final product. |
Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry, where reactants are pumped through a network of tubes or channels, is emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. researchgate.net This technology offers significant advantages for the scalable synthesis of dichlorobenzamides.
The primary benefits of continuous flow systems include enhanced heat transfer and precise temperature control, which allows for safer handling of highly exothermic or potentially hazardous reactions. rsc.org The small hold-up volume in microreactors inherently minimizes risks associated with thermal runaway. rsc.org Furthermore, flow chemistry can dramatically reduce reaction times, increase product yields, and facilitate seamless scalability from the lab to industrial production. rsc.orgresearchgate.net The synthesis of various amides and peptides has been successfully demonstrated in continuous-flow reactors, showcasing the technology's potential for producing complex molecules with high efficiency and safety. thieme-connect.dethieme-connect.de
Table 3: Advantages of Continuous Flow vs. Batch Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk with exothermic reactions and hazardous materials. | Inherently safer due to small reactor volumes and superior temperature control. rsc.org |
| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward by extending operation time or "scaling out." |
| Efficiency | Can have longer reaction times and lower yields. | Often results in shorter reaction times and higher yields. rsc.org |
| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
| Product Consistency | Potential for batch-to-batch variability. | High consistency and product quality. |
Chemoenzymatic Approaches for Selective Transformations
Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations that are often challenging to achieve with conventional chemical methods. Enzymes operate under mild conditions of temperature and pH, are biodegradable, and can significantly reduce the need for protecting groups and the generation of by-products.
For the synthesis of a multifunctional compound like this compound, enzymes could offer unparalleled selectivity. For example, hydrolases like lipases or proteases can be employed for the selective amidation of a carboxylic acid precursor. This enzymatic approach could potentially form the amide bond without affecting other sensitive functional groups on the molecule, thereby streamlining the synthetic route and minimizing waste. The use of enzymes in mechanochemical processes has also been explored, combining the benefits of biocatalysis with solvent-free conditions for an even greener synthetic strategy. nih.gov
Future Directions and Advanced Research Frontiers in 3 Amino 2,4 Dichlorobenzamide Chemistry
Development of Highly Regio- and Stereoselective Synthetic Routes
Given the lack of established synthetic methods for 3-Amino-2,4-dichlorobenzamide, future research would need to focus on the fundamental development of synthetic pathways. This would involve exploring various starting materials and reaction conditions to achieve the desired substitution pattern on the benzene (B151609) ring with high selectivity. Key challenges would include controlling the regiochemistry of the chlorination and amination steps to produce the 2,4-dichloro and 3-amino arrangement, respectively.
Exploration of Novel Reactivities and Chemical Reactivity Profiles
Once a reliable synthetic route is established, the subsequent research frontier would be to investigate the chemical reactivity of this compound. This would involve studying its behavior in various organic reactions to understand the influence of the amino and chloro substituents on the reactivity of the benzamide (B126) scaffold.
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
In the absence of experimental data, computational tools could be employed as a starting point. Artificial intelligence and machine learning algorithms could be used to predict the properties and potential synthetic routes for this compound based on the known data of related compounds. These predictive models could help guide future experimental work.
Advanced Material Science Applications of Benzamide Derivatives (non-biological, non-toxicological focus)
While there are no known material science applications for this compound, research in this area would be a logical next step. The unique combination of functional groups could potentially be exploited in the design of novel polymers, organic semiconductors, or other advanced materials.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-2,4-dichlorobenzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis can be adapted from hydrazide coupling protocols. For example, dissolve intermediates in DMSO, reflux for 18 hours, and purify via reduced-pressure distillation followed by crystallization in water-ethanol (1:1 ratio). Yield optimization (e.g., ~65%) requires precise stoichiometric ratios, controlled cooling rates, and solvent selection. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 5.0–6.0 ppm, broad). Chlorine atoms induce deshielding in adjacent carbons.
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (MW: 205.04 g/mol) via ESI-MS or MALDI-TOF. Cross-reference with PubChem or CAS data for structural validation .
Q. What are the recommended storage conditions and stability assessments for this compound in long-term research use?
- Methodological Answer : Store in airtight containers at room temperature (RT), protected from moisture and light. Stability is assessed via accelerated degradation studies: expose samples to 40°C/75% RH for 4 weeks and analyze purity changes using HPLC. Re-crystallization from ethanol-water mixtures restores degraded samples .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound against enzyme targets?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the compound’s 3D structure (optimized via DFT) and target enzymes (e.g., α-glucosidase or kinases). Binding affinity (ΔG) and interaction maps (hydrogen bonds, hydrophobic contacts) identify potential inhibition sites. Validate predictions with in vitro enzyme assays (IC50 measurements) .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Conduct meta-analyses to account for variables:
- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration).
- Cell Lines : Use isogenic models to minimize genetic variability.
- Orthogonal Assays : Confirm cytotoxicity via MTT and apoptosis via flow cytometry. Cross-reference SAR data to isolate functional group contributions .
Q. How can the structure-activity relationship (SAR) of this compound derivatives be systematically studied to enhance potency?
- Methodological Answer :
- Analog Synthesis : Replace chlorine substituents with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups.
- Bioactivity Screening : Test analogs in dose-response assays (e.g., IC50 for enzyme inhibition).
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk at position 2) with activity trends .
Q. What catalytic systems or continuous flow reactors improve the scalability and purity of this compound synthesis?
- Methodological Answer :
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H2 pressure to reduce nitro intermediates selectively.
- Flow Reactors : Optimize residence time and mixing efficiency to minimize byproducts (e.g., dichloro impurities). In-line IR monitors reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
